molecular formula C63H124O6S3Sn B12724009 Tetradecyl 5-dodecyl-9-oxo-5-[[3-oxo-3-(tetradecyloxy)propyl]thio]-10-oxa-4,6-dithia-5-stannatetracosanoate CAS No. 83898-49-1

Tetradecyl 5-dodecyl-9-oxo-5-[[3-oxo-3-(tetradecyloxy)propyl]thio]-10-oxa-4,6-dithia-5-stannatetracosanoate

Cat. No.: B12724009
CAS No.: 83898-49-1
M. Wt: 1192.6 g/mol
InChI Key: DPVXTEOYLSQRFX-UHFFFAOYSA-K
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Description

Tetradecyl 5-dodecyl-9-oxo-5-[[3-oxo-3-(tetradecyloxy)propyl]thio]-10-oxa-4,6-dithia-5-stannatetracosanoate is a complex organotin compound It is characterized by its unique structure, which includes multiple functional groups such as oxo, thio, and oxa groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetradecyl 5-dodecyl-9-oxo-5-[[3-oxo-3-(tetradecyloxy)propyl]thio]-10-oxa-4,6-dithia-5-stannatetracosanoate involves multiple steps. The process typically starts with the preparation of intermediate compounds that contain the necessary functional groups. These intermediates are then subjected to a series of reactions, including esterification, thiolation, and stannylation, under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment for precise temperature and pressure control, as well as purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Tetradecyl 5-dodecyl-9-oxo-5-[[3-oxo-3-(tetradecyloxy)propyl]thio]-10-oxa-4,6-dithia-5-stannatetracosanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.

    Substitution: The thio and oxa groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols or alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in the formation of new thioether or ether linkages.

Scientific Research Applications

Tetradecyl 5-dodecyl-9-oxo-5-[[3-oxo-3-(tetradecyloxy)propyl]thio]-10-oxa-4,6-dithia-5-stannatetracosanoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialized materials and coatings.

Mechanism of Action

The mechanism by which tetradecyl 5-dodecyl-9-oxo-5-[[3-oxo-3-(tetradecyloxy)propyl]thio]-10-oxa-4,6-dithia-5-stannatetracosanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ditetradecyl 3,3’-Thiodipropionate
  • 1-tetradecyl-2-[(9Z)-hexadecenoyl]-sn-glycero-3-phosphocholine
  • Dodecyl 5-oxo-5-(tetradecylamino)pentanoate

Uniqueness

Tetradecyl 5-dodecyl-9-oxo-5-[[3-oxo-3-(tetradecyloxy)propyl]thio]-10-oxa-4,6-dithia-5-stannatetracosanoate is unique due to its combination of functional groups and the presence of a tin atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications that similar compounds may not be able to achieve.

Properties

CAS No.

83898-49-1

Molecular Formula

C63H124O6S3Sn

Molecular Weight

1192.6 g/mol

IUPAC Name

tetradecyl 3-[dodecyl-bis[(3-oxo-3-tetradecoxypropyl)sulfanyl]stannyl]sulfanylpropanoate

InChI

InChI=1S/3C17H34O2S.C12H25.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-15-19-17(18)14-16-20;1-3-5-7-9-11-12-10-8-6-4-2;/h3*20H,2-16H2,1H3;1,3-12H2,2H3;/q;;;;+3/p-3

InChI Key

DPVXTEOYLSQRFX-UHFFFAOYSA-K

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)CCS[Sn](CCCCCCCCCCCC)(SCCC(=O)OCCCCCCCCCCCCCC)SCCC(=O)OCCCCCCCCCCCCCC

Origin of Product

United States

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